7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Chemical Identification and Nomenclature
This compound represents a substituted azaindole derivative characterized by specific structural modifications to the parent pyrrolopyridine framework. The compound is officially registered under Chemical Abstracts Service number 945840-68-6, providing unambiguous identification within chemical databases and literature. The molecular formula C8H7ClN2 indicates the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, and two nitrogen atoms, resulting in a molecular weight of 166.61 daltons.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure 1H-pyrrolo[2,3-c]pyridine receives positional substitutions at the 4-position with a methyl group and at the 7-position with a chlorine atom. Alternative nomenclature systems recognize this compound as 7-Chloro-4-Methyl-6-azaindole, reflecting the historical terminology used for pyrrolopyridine systems. Additional recognized synonyms include 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-Methyl-, maintaining consistency with various chemical database indexing systems.
Physical property predictions based on computational methods indicate a boiling point of 348.8±37.0 degrees Celsius and a density of 1.351±0.06 grams per cubic centimeter. The predicted acid dissociation constant value of 13.44±0.40 suggests relatively weak acidic character under standard conditions. These computational predictions provide valuable guidance for laboratory handling and synthetic planning, though experimental verification remains essential for precise applications.
Historical Context of Pyrrolo[2,3-c]pyridine Derivatives
The development of pyrrolo[2,3-c]pyridine chemistry emerged from early investigations into azaindole systems, which began in connection with modifications of indigoid dyes during the late nineteenth and early twentieth centuries. Synthetic investigations in the azaindole series initially arose from the concept of synthesizing pyridine analogues of indigo, leading to publications describing new classes of indigoid dyes based on pyrindole derivatives. The terminology "azaindoles" was introduced to describe these nitrogen-containing heterocyclic systems, though early nomenclature sometimes employed the term "pyrindoles" to emphasize the relationship to both pyridine and indole structures.
The first major breakthrough in azaindole synthesis occurred when researchers successfully prepared 2-methyl-6-azaindole using cyclization reactions of appropriately substituted pyridine derivatives. This achievement established fundamental synthetic methodologies that would influence subsequent developments in the field. The Madelung reaction adaptation for azaindole preparation represented another significant milestone, though yields remained relatively modest compared to contemporary standards. These early synthetic efforts, while producing limited quantities, established the foundational understanding necessary for modern synthetic approaches.
Research trajectories shifted significantly during the mid-twentieth century as improved synthetic methodologies emerged. The development of acid-promoted intramolecular cyclization reactions provided more efficient routes to substituted pyrrolo[2,3-c]pyridine derivatives. Parallel investigations into related pyrrolopyridine systems, including pyrrolo[2,3-b]pyridines and pyrrolo[3,2-c]pyridines, expanded the available synthetic toolbox and revealed structure-activity relationships within these heterocyclic families.
Contemporary synthetic approaches have evolved to incorporate advanced methodologies such as the Vilsmeier-Haack reaction followed by condensation reactions with various nucleophiles. These modern protocols demonstrate improved efficiency and scalability compared to historical methods, with some procedures successfully scaled to 1.5 molar quantities without yield deterioration. The evolution from early dye chemistry applications to sophisticated pharmaceutical and materials science applications illustrates the maturation of this chemical field.
Significance in Heterocyclic Chemistry Research
The significance of this compound within heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of the broader azaindole family. These compounds serve as valuable synthetic intermediates and building blocks for the construction of more complex heterocyclic architectures. The presence of both chlorine and methyl substituents provides strategic functional group handles for further synthetic elaboration through various coupling reactions and substitution processes.
Current research applications demonstrate the utility of pyrrolopyridine scaffolds in medicinal chemistry investigations. Studies have identified pyrrolopyridine derivatives as productive templates for the development of various pharmacologically active compounds. The heterocyclic framework provides an appropriate balance of structural rigidity and electronic properties that facilitate interactions with biological targets while maintaining suitable physicochemical characteristics for drug development considerations.
Synthetic methodology development represents another area where pyrrolopyridine compounds contribute significantly to contemporary research. Recent publications describe novel synthetic routes utilizing these compounds as starting materials or intermediates in the preparation of more complex polycyclic systems. The development of regioselective functionalization methods for pyrrolopyridine scaffolds continues to attract research attention, particularly for applications requiring precise control over substitution patterns.
The compound's position within the pyrrolopyridine family also provides insights into structure-property relationships that guide rational design approaches. Comparative studies of differently substituted pyrrolopyridine derivatives reveal how specific substituent patterns influence both chemical reactivity and biological activity profiles. This systematic understanding supports predictive modeling efforts and facilitates the identification of optimal substitution patterns for particular applications.
Properties
IUPAC Name |
7-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXLXOAPARBRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609003 | |
| Record name | 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945840-68-6 | |
| Record name | 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-methylpyridine with a suitable amine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of 4-methyl-1H-pyrrolo[2,3-c]pyridine.
Substitution: Formation of various substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as a potential scaffold for developing new pharmaceuticals. Its unique structure allows for modifications aimed at enhancing biological activity against specific diseases, particularly in oncology and infectious diseases .
- Antitumor Activity : Preliminary studies indicate that 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine exhibits antitumor properties by inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis.
- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 1A2, affecting drug metabolism and pharmacokinetics. This interaction is crucial for understanding its potential side effects when co-administered with other medications.
Pharmacology
- Antiviral Properties : Research suggests that this compound may inhibit HIV replication in vitro, showing effectiveness against both wild-type and drug-resistant strains.
- Neurodegenerative Disease Research : The compound has been identified as a potent inhibitor of DYRK1A, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This inhibition could lead to therapeutic strategies targeting cognitive decline .
Materials Science
- Organic Electronics : The unique electronic properties of this compound make it a candidate for developing advanced organic electronic materials. Its incorporation into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and solar cells.
Chemical Reactions Analysis
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms pyridine N-oxide derivatives | Potassium permanganate |
| Reduction | Produces 4-methyl-1H-pyrrolo[2,3-c]pyridine | Lithium aluminum hydride |
| Substitution | Chlorine can be replaced by nucleophiles | Sodium hydride in DMF |
Antitumor Studies
A study demonstrated that derivatives of this compound showed significant antitumor activity against breast cancer cell lines. The mechanism involved FGFR inhibition, leading to reduced cell proliferation and increased apoptosis rates.
Antiviral Studies
In vitro studies indicated that this compound effectively inhibited HIV replication across various strains, suggesting potential for further development as an antiviral agent.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Comparison: 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .
Biological Activity
7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 152.58 g/mol. The compound features a chlorine atom at the seventh position and a methyl group at the fourth position on the pyrrolo ring, which significantly influences its chemical reactivity and biological activity .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : It has shown promise as an inhibitor of HIV replication in vitro, demonstrating effectiveness against both wild-type and drug-resistant strains .
- Cytochrome P450 Inhibition : This compound acts as an inhibitor of cytochrome P450 1A2, impacting drug metabolism and pharmacokinetics .
- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, although further research is needed to elucidate these effects .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of specific enzymes such as DYRK1A, which is linked to neurodegenerative diseases like Alzheimer's .
- Impact on Cellular Pathways : Its ability to modulate cellular signaling pathways may contribute to its antitumor and antiviral effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antiviral Studies :
- Antitumor Activity :
- Enzyme Inhibition :
Data Tables
Q & A
Q. What are the optimized synthetic routes for 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols. For example, chlorination of precursor pyrrolopyridines using agents like Selectfluor® or SOCl₂ under controlled temperatures (70–100°C) in solvents such as acetonitrile or THF. Yield optimization requires careful stoichiometry (e.g., 1.5 eq. chlorinating agent) and inert atmospheres to prevent side reactions. Post-reaction purification via column chromatography (DCM/EA mixtures) or recrystallization (methanol) improves purity .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm) and NH protons (δ ~11.8 ppm, broad singlet). Methyl groups appear as singlets near δ 2.5 ppm .
- ¹³C NMR : Chlorine and nitrogen atoms induce deshielding, with pyrrolo-pyridine carbons appearing at 98–153 ppm .
- HRMS : Exact mass calculations (e.g., [M+H]⁺ = 171.0120) validate molecular formula .
Q. What purification strategies are effective for isolating this compound from regioisomeric byproducts?
Methodological Answer: Flash chromatography with gradient elution (hexane:EtOAc) separates regioisomers. Crystallization from methanol or ethanol exploits solubility differences. Monitoring via TLC (UV-active spots) ensures separation efficiency. Regioisomer ratios (e.g., 1:1.6 in N-protection reactions) must be quantified using HPLC or NMR integration .
Q. How does the compound’s stability vary under acidic/basic conditions, and what storage protocols are recommended?
Methodological Answer: The compound is sensitive to prolonged exposure to strong acids/bases, leading to ring-opening or dechlorination. Storage in amber vials under nitrogen at –20°C in anhydrous DMSO or THF prevents degradation. Stability assays (HPLC monitoring over 48 hours) confirm integrity .
Advanced Research Questions
Q. What crystallographic insights reveal the molecular conformation and non-covalent interactions of this compound?
Methodological Answer: Single-crystal X-ray diffraction (173 K) shows dihedral angles between pyrrole and pyridine rings (e.g., 7.91°), with π-π stacking (centroid distances ~3.8 Å) and C–H···O hydrogen bonds stabilizing the 3D lattice. Thermal displacement parameters (Ueq) refine H-atom positions .
Q. What mechanistic pathways explain unexpected byproducts during chlorination or functionalization reactions?
Methodological Answer: Competitive electrophilic substitution at adjacent positions (e.g., C-3 vs. C-7) arises from resonance stabilization of intermediates. DFT calculations (B3LYP/6-31G*) model charge distribution, while LC-MS/MS identifies byproducts. Kinetic studies (variable-temperature NMR) track intermediate formation .
Q. How does the methyl group at C-4 influence structure-activity relationships (SAR) in kinase inhibition studies?
Methodological Answer: The methyl group enhances hydrophobic interactions with kinase ATP pockets (e.g., JAK2 or EGFR). Comparative IC₅₀ assays with analogs (4-H, 4-Et) show 2–5× potency improvement. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
Methodological Answer: Palladium-catalyzed Suzuki-Miyaura couplings require careful ligand selection (XPhos) and boronic ester partners. Microwave-assisted synthesis (100°C, 30 min) improves efficiency. Protecting the NH group (e.g., with MOM-Cl) prevents catalyst poisoning .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: QM/MM simulations (Gaussian 09) calculate Fukui indices to identify electrophilic centers. Solvent effects (PCM model) and transition-state geometries (NEB method) rationalize regioselectivity. Experimental validation via kinetic isotopic effects (KIE) confirms computational predictions .
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Cross-validate data across solvents (DMSO-d₆ vs. CDCl₃) and instruments (300 vs. 600 MHz NMR). Collaborative databases (PubChem, ECHA) provide reference spectra. Reproduce synthesis protocols to isolate solvent- or impurity-induced discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
